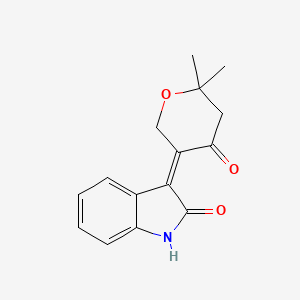
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one is a complex organic compound that features a unique combination of a pyran ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a pyranone precursor under acidic or basic conditions. The reaction may require specific catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors could also be explored to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The indole and pyran rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe to study biological processes.
Medicine
In medicinal chemistry, the compound’s structure may be optimized to enhance its pharmacological properties. It could be investigated for its potential as an anti-cancer agent, anti-inflammatory drug, or other therapeutic applications.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Tetrahydro-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- 3-(Tetrahydro-6-methyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one
- 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indole
Uniqueness
The uniqueness of 3-(Tetrahydro-6,6-dimethyl-4-oxo-2H-pyran-3-ylidene)-1H-indol-2(3H)-one lies in its specific structural features, such as the presence of both a pyran and an indole ring. These features confer distinct chemical and biological properties that differentiate it from similar compounds.
Properties
CAS No. |
118959-32-3 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(3Z)-3-(6,6-dimethyl-4-oxooxan-3-ylidene)-1H-indol-2-one |
InChI |
InChI=1S/C15H15NO3/c1-15(2)7-12(17)10(8-19-15)13-9-5-3-4-6-11(9)16-14(13)18/h3-6H,7-8H2,1-2H3,(H,16,18)/b13-10- |
InChI Key |
VEZCGDOXKNSWMC-RAXLEYEMSA-N |
Isomeric SMILES |
CC1(CC(=O)/C(=C\2/C3=CC=CC=C3NC2=O)/CO1)C |
Canonical SMILES |
CC1(CC(=O)C(=C2C3=CC=CC=C3NC2=O)CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















